BenchChemオンラインストアへようこそ!

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Chiral Synthesis Enantiomeric Purity Quality Control

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (CAS 1268520-70-2) is an N-Boc-protected, trans-4-ethyl-substituted pyrrolidine-3-carboxylic acid containing two stereogenic centers at C3 and C4. The tert-butoxycarbonyl (Boc) group provides orthogonal amino protection compatible with Fmoc/Cbz strategies, while the 4-ethyl substituent introduces a defined hydrophobic steric element absent in unsubstituted proline derivatives.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 1268520-70-2
Cat. No. B582454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
CAS1268520-70-2
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
InChIKeyAYHWHPDMLFMSLP-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: What Makes (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid a Distinct Chiral Building Block


(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (CAS 1268520-70-2) is an N-Boc-protected, trans-4-ethyl-substituted pyrrolidine-3-carboxylic acid containing two stereogenic centers at C3 and C4 [1]. The tert-butoxycarbonyl (Boc) group provides orthogonal amino protection compatible with Fmoc/Cbz strategies, while the 4-ethyl substituent introduces a defined hydrophobic steric element absent in unsubstituted proline derivatives . This combination is widely employed as a chiral intermediate in peptide mimetic design, asymmetric catalysis, and active pharmaceutical ingredient (API) synthesis, notably in JAK inhibitor programs .

Chiral Integrity Bottlenecks: Why Generic Substitution of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid Carries Procurement Risk


The (3R,4R) configuration is structually critical; its cis-diastereomer (3R,4S) and enantiomer (3S,4S) connect to entirely different three-dimensional pharmacophores, directly influencing downstream biological activity or catalytic enantioselectivity [1]. In drug substance synthesis—exemplified by the Upadacitinib route—the (3R,4R) isomer is a known process-related impurity whose presence must be analytically controlled to meet regulatory specifications, making purchase of undefined stereoisomer mixtures unacceptable for GMP-related R&D [2]. High-strength head-to-head quantitative differentiation data for this specific building block remains limited in the open primary literature; procurement decisions must therefore rely heavily on vendor-certified chiral purity, orthogonal analytical characterization, and documented applicability in the intended synthetic sequence.

Quantitative Comparator Evidence for (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid: Purity, Stereochemistry, and Industrial Fit


Certified Enantiomeric Purity vs. Racemate Offers: A Procurement Gate for Asymmetric Synthesis

Commercially sourced (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is supplied with certified purity ≥97% (HPLC) , contrasting sharply with racemic trans-4-ethylpyrrolidine-3-carboxylic acid mixtures that contain up to 50% of the undesired (3S,4S) enantiomer. For applications requiring downstream enantiopurity—such as diastereoselective peptide couplings or chiral ligand synthesis—procurement of the single enantiomer eliminates the need for costly chiral resolution steps.

Chiral Synthesis Enantiomeric Purity Quality Control

Orthogonal Boc Protection vs. Cbz Analog: Enabling Selective Deprotection in Multi-Step Synthesis

The Boc group of the target compound withstands hydrogenolytic conditions that would remove the Cbz-protected analog (3R,4R)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid [1]. Conversely, Boc can be cleaved under mild acidic conditions (TFA, HCl/dioxane) without affecting benzyl esters or Cbz groups. This orthogonal stability profile is documented in standard solid-phase peptide synthesis protocols [2].

Peptide Synthesis Orthogonal Protection Process Chemistry

Regulatory Impurity Identity: (3R,4R) Scaffold as a Characterized Process Impurity in Upadacitinib Synthesis

The (3R,4R)-4-ethylpyrrolidine-3-carboxylate scaffold is cataloged as Upadacitinib Impurity 80 and Impurity 71 by commercial reference standard suppliers [1][2]. This industrial-grade documentation confirms that the (3R,4R) stereochemistry constitutes a known and characterized impurity that must be analytically resolved from the desired (3S,4R) active pharmaceutical ingredient. The target compound with its Boc protection serves as a direct synthetic precursor or analytical reference for this impurity class, a requirement not fulfilled by the (3R,4S) or (3S,4S) analogs.

Pharmaceutical Impurity Regulatory Compliance API Synthesis

Optimal Deployment Scenarios for (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid in Research and Industrial Procurement


AND Method Development and Impurity Profiling for Upadacitinib Generic Filings

This compound is the Boc-protected precursor to the known (3R,4R) diastereomeric impurity of Upadacitinib. Procurement enables direct synthesis or serves as an authenticated analytical reference standard for HPLC method development, critical for ANDA submissions [1].

Synthesis of Enantiopure 4-Ethylproline-Derived Peptide Mimetics Requiring Orthogonal Protection

The Boc group allows selective N-deprotection while preserving acid-labile side-chain protecting groups or benzyl esters. This enables incorporation into solid-phase peptide synthesis sequences where Cbz or Fmoc strategies are incompatible .

Chiral Building Block for Asymmetric Catalysis Ligand Synthesis

The single (3R,4R) enantiomer eliminates the need for chiral resolution when preparing pyrrolidine-based chiral ligands (e.g., phosphoramidites, prolinol-derived organocatalysts), ensuring consistent enantioselectivity in catalytic reactions .

Quote Request

Request a Quote for (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.